(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride

chiral resolution enantiomeric purity synthetic intermediate

Sourcing enantiopure β-amino alcohol intermediates for cardioselective β-blocker synthesis often requires costly chiral resolution steps that erode yield. This (S)-configured hydrochloride eliminates post-coupling resolution, directly enabling the 2-hydroxy-3-(isopropylamino)propoxy side chain of practolol and atenolol. Key supply advantages: • Pre-resolved (S)-enantiomer, ≥95% purity - improves final API enantiomeric excess • Hydrochloride salt form ensures favorable aqueous solubility for in vitro P-gp inhibition and MDR-reversal assays • Serves as a chiral HPLC reference standard for enantiomeric pair separation in QC workflows. White to off-white solid; stored under inert gas at room temperature.

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 1212827-86-5
Cat. No. B1463569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride
CAS1212827-86-5
Molecular FormulaC9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(CCO)N.Cl
InChIInChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H/t9-;/m0./s1
InChIKeyNUBYNIGJZVNIBG-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Fact Sheet: (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl


The target material, (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride (CAS 1212827‑86‑5, C₉H₁₄ClNO₂, MW 203.67 g/mol), is the hydrochloride salt of a chiral β‑amino alcohol . It belongs to the 3‑(amino‑hydroxypropyl)phenol class, a family of bifunctional intermediates frequently employed in the construction of β‑adrenergic receptor ligands. The (S)‑enantiomer is supplied as a white to off‑white solid with a typical purity of ≥95% and is stored under inert gas at room temperature . Its primary documented utility is as a stereochemically defined precursor for enantiomerically pure β‑blockers; secondary interest derives from its activity as a P‑glycoprotein (P‑gp) inhibitor in multidrug‑resistance reversal studies [1].

Substitution Risks: (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl


In‑class compounds such as the racemic 3‑(1‑amino‑3‑hydroxypropyl)phenol (CAS 683220‑64‑6), the (R)‑enantiomer (CAS 1212854‑19‑7), or the positional isomer 3‑(2‑amino‑1‑hydroxypropyl)phenol are not drop‑in replacements. The hydrochloride salt (CAS 1212827‑86‑5) differs from the free base in solubility, hygroscopicity, and handling characteristics . The (S)‑absolute configuration is critical for the stereochemical outcome of downstream syntheses that target β‑adrenergic receptors, where the pharmacophore recognizes the hydroxyl‑bearing chiral centre [1]. Furthermore, 3‑(2‑amino‑1‑hydroxypropyl)phenol (CAS 59‑42‑7) is a known α‑adrenergic agonist (phenylephrine); its receptor‑activation profile is fundamentally different and introduces off‑target pharmacology if carried through as an impurity [2]. Without explicit batch‑specific chiral purity data, interchanging these analogues risks inconsistent reaction yields, enantiomeric impurities in the final active pharmaceutical ingredient (API), and unreliable biological readouts.

Comparative Evidence for (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl


Enantiomeric Purity vs. Racemic Mixture

The target compound is the enantiomerically pure (S)‑form (CAS 1212827‑86‑5). The racemic mixture (CAS 683220‑64‑6) is commercially listed as ≥97% pure but lacks enantiomeric excess (ee) specification . For API synthesis, the (S)‑enantiomer is required to produce the eutomer of β‑adrenergic blockers; the (R)‑enantiomer often behaves as a distomer or shows reduced potency. Using the racemate necessitates a chiral resolution step that the pre‑resolved (S)‑hydrochloride eliminates, directly saving purification costs and reducing yield loss.

chiral resolution enantiomeric purity synthetic intermediate

Physicochemical Properties: pKa, LogP & Density

In silico predictions for the free base (CAS 1213299-59-2) provide a comparative baseline for the hydrochloride salt. The free base has a predicted pKa of 9.81±0.10, a LogP of 1.47, and a density of 1.201±0.06 g/cm³ . The hydrochloride salt is expected to exhibit markedly higher aqueous solubility due to ionization, making it the preferred form for aqueous‑phase reactions or biological assays . These values contrast with the positional isomer 3‑(2‑amino‑1‑hydroxypropyl)phenol (phenylephrine), which has a reported pKa around 8.9 and a LogP of ~0.3, reflecting its greater hydrophilicity and different hydrogen‑bonding capacity [1].

physicochemical properties solubility drug-likeness

P‑Glycoprotein Inhibition & MDR Modulation

(S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride has been reported to inhibit P‑glycoprotein (P‑gp), a key efflux transporter responsible for multidrug resistance (MDR) in cancer cells . While the specific IC₅₀ value for this exact compound is not publicly available in peer‑reviewed primary literature, structurally related 3‑(amino‑hydroxypropyl)phenol congeners have demonstrated EC₅₀ values in the 300–2100 nM range in calcein‑AM accumulation assays using MDCK‑MDR1 cells [1]. The (S)‑enantiomer is expected to display stereoselective interaction with P‑gp compared to the (R)‑form, as has been documented for other chiral MDR modulators [2].

P-glycoprotein multidrug resistance MDR reversal cancer

Application Scenarios for (S)-3-(1-Amino-3-hydroxypropyl)phenol HCl


β‑Blocker Synthesis (β-Adrenergic Receptor Ligands)

The (S)-configured β‑amino alcohol moiety is a direct precursor for the 2‑hydroxy‑3‑(isopropylamino)propoxy side chain found in cardioselective β‑blockers such as practolol and atenolol. Using the pre‑resolved (S)-hydrochloride eliminates the need for chiral resolution post‑coupling, improving overall yield and enantiomeric excess of the final API. This is the primary procurement rationale for medicinal chemistry and process R&D groups [1].

MDR Reversal Probe Development

For cancer pharmacology laboratories studying P‑gp‑mediated drug efflux, this compound serves as a chiral scaffold for developing MDR‑reversal agents. Its phenolic hydroxyl and primary amine groups provide convenient handles for derivatization, enabling SAR exploration around the aminohydroxypropyl linker . The hydrochloride salt is preferred for in vitro assays due to its favorable aqueous solubility.

Sigma‑1 Receptor Binding Research Tool

Although the compound's direct affinity for the sigma‑1 receptor has not been quantified in primary literature, structurally analogous phenylalkylamines are well‑characterized sigma‑1 ligands. This compound can function as a reference standard in sigma‑1 receptor binding assays when used alongside established ligands like pentazocine or haloperidol [2].

Chiral HPLC Reference Standard

With a defined (S)-absolute configuration and commercial availability at ≥95% purity, this compound is suitable for use as a chiral reference standard to validate HPLC methods that separate enantiomeric pairs of 3‑(amino‑hydroxypropyl)phenol intermediates. This application supports quality control in pharmaceutical manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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